methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a dimethylsulfamoylphenyl group, a methyl group at the 4-position, and a thioacetate ester moiety. The 1,2,4-triazole scaffold is widely recognized for its pharmacological and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets . The methyl ester group may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S2/c1-20(2)28(24,25)12-7-5-11(6-8-12)15(23)17-9-13-18-19-16(21(13)3)27-10-14(22)26-4/h5-8H,9-10H2,1-4H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXKXXFUDUMKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.
Scientific Research Applications
methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the benzoyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanylacetate ester functionalities. Key structural analogues and their differences are summarized below:
Functional Group Impact Analysis
- Sulfamoyl vs. Sulfonyl Groups: The dimethylsulfamoyl group in the target compound differs from sulfonylmorpholine () or plain sulfonamides ().
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve cell permeability compared to carboxylic acids () but require metabolic activation .
- Aromatic Substitutions : Fluorine () and methoxy groups () modulate electronic effects and steric hindrance, impacting target affinity .
Pharmacological and Agrochemical Potential
- Triazole Core : Derivatives like 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () exhibit antifungal and herbicidal activity, suggesting the target compound may share similar applications.
- Sulfamoyl Moieties : Compounds with dimethylsulfamoyl groups () are linked to sulfonylurea-like herbicidal activity, targeting acetolactate synthase (ALS) in plants .
- Metabolic Stability : Ethyl/methyl esters () are prone to esterase-mediated hydrolysis, whereas morpholine-sulfonyl derivatives () may exhibit prolonged half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
